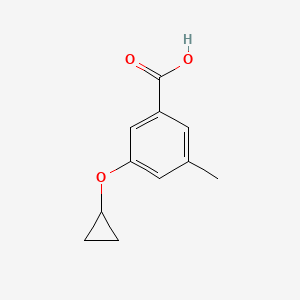

3-Cyclopropoxy-5-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-cyclopropyloxy-5-methylbenzoic acid |

InChI |

InChI=1S/C11H12O3/c1-7-4-8(11(12)13)6-10(5-7)14-9-2-3-9/h4-6,9H,2-3H2,1H3,(H,12,13) |

InChI Key |

JWJBZZDZHRZZBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2CC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Cyclopropoxy-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available databases and scientific literature lack a specific CAS number and experimental data for 3-Cyclopropoxy-5-methylbenzoic acid. This guide provides a comprehensive overview based on analogous compounds, including a plausible synthetic route, predicted physicochemical properties, and a summary of the biological activities of structurally related molecules.

Introduction

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1] The introduction of an alkoxy group, such as a cyclopropoxy moiety, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on this compound, a molecule of interest for which direct experimental data is not currently available. By examining closely related analogs, we can infer its likely properties and potential applications.

Physicochemical Properties of Analogous Benzoic Acid Derivatives

To estimate the properties of this compound, the following table summarizes experimental data for structurally similar compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Methylbenzoic acid | 99-04-7 | C₈H₈O₂ | 136.15 | 108-111 | 263[2] |

| 3-Hydroxy-5-methylbenzoic acid | 585-81-9 | C₈H₈O₃ | 152.15 | 202-203 | - |

| 2-Ethoxybenzoic acid | 134-11-2 | C₉H₁₀O₃ | 166.17 | 19.5 | 273-275[3] |

| 4-Ethoxybenzoic acid | 619-86-3 | C₉H₁₀O₃ | 166.17 | 196-198 | -[4] |

| 3-Cyclopropyl-5-methylbenzoic acid | 1566464-37-6 | C₁₁H₁₂O₂ | 176.21 | - | -[5] |

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7] This would involve the O-alkylation of a corresponding phenol with a cyclopropyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar alkoxybenzoic acids.[8][9]

Materials:

-

Methyl 3-hydroxy-5-methylbenzoate

-

Cyclopropyl bromide (or iodide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Esterification of the Starting Material (if necessary): If starting from 3-hydroxy-5-methylbenzoic acid, it is advisable to first protect the carboxylic acid as a methyl or ethyl ester to prevent unwanted side reactions. This can be achieved by refluxing the acid in methanol or ethanol with a catalytic amount of sulfuric acid.

-

Formation of the Alkoxide: Dissolve methyl 3-hydroxy-5-methylbenzoate in an anhydrous solvent like DMF. Add a base such as potassium carbonate or sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the deprotonation is complete.

-

Alkylation: Add cyclopropyl bromide to the reaction mixture. Heat the mixture to a temperature appropriate for the solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification of the Ester: Remove the solvent under reduced pressure. Purify the crude ester product by column chromatography on silica gel.

-

Hydrolysis to the Carboxylic Acid: Dissolve the purified methyl 3-cyclopropoxy-5-methylbenzoate in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Isolation of the Final Product: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Potential Biological Activities of Analogous Compounds

Benzoic acid derivatives are known to possess a wide array of biological activities. The activities of compounds structurally related to this compound are summarized below.

| Biological Activity | Analogous Compounds | Reference |

| Antimicrobial | p-hydroxybenzoic acid and its derivatives | [10][11] |

| Benzoic acid derivatives | [12] | |

| Anti-inflammatory | p-hydroxybenzoic acid and its derivatives | [10] |

| Benzoic acid derivatives | [13] | |

| Antioxidant | p-hydroxybenzoic acid and its derivatives | [10] |

| Benzoic acid derivatives | [13] | |

| Anticancer | Benzoic acid derivatives | [13] |

| Antiviral | p-hydroxybenzoic acid derivatives | [10] |

| Modulation of Proteostasis | Benzoic acid derivatives from Bjerkandera adusta | [14] |

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially modulate cellular pathways related to inflammation and proteostasis. For instance, some benzoic acid derivatives have been shown to impact the ubiquitin-proteasome and autophagy-lysosome pathways.[14]

Caption: Generalized signaling pathways potentially modulated by benzoic acid derivatives.

Conclusion

While direct experimental data for this compound is currently unavailable, this technical guide provides a robust starting point for researchers. The proposed synthetic route, based on the well-established Williamson ether synthesis, offers a clear path for its preparation. Furthermore, the compiled data on analogous compounds suggest that this compound is a promising candidate for investigation, with potential applications in areas such as antimicrobial and anti-inflammatory drug discovery. Further experimental validation is necessary to confirm the properties and biological activities of this specific molecule.

References

- 1. 3-Cyclopropyl-5-methylbenzoic Acid [benchchem.com]

- 2. 3-Methylbenzoic acid for synthesis 99-04-7 [sigmaaldrich.com]

- 3. 2-Ethoxybenzoic acid | C9H10O3 | CID 67252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1566464-37-6|3-Cyclopropyl-5-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. francis-press.com [francis-press.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. ymerdigital.com [ymerdigital.com]

- 14. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 3-Phenoxybenzoic Acid: A Technical Overview

Disclaimer: Initial searches for the biological activity of "3-Cyclopropoxy-5-methylbenzoic acid" did not yield any publicly available scientific data. As such, this technical guide provides a comprehensive overview of the biological activity of a closely related compound, 3-Phenoxybenzoic acid (3-PBA) , to demonstrate the requested in-depth format and content. 3-PBA is a significant metabolite of pyrethroid insecticides and has been the subject of numerous toxicological and mechanistic studies.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the known biological effects of 3-PBA, quantitative data, experimental methodologies, and associated signaling pathways.

Introduction to 3-Phenoxybenzoic Acid (3-PBA)

3-Phenoxybenzoic acid is the primary metabolite of many commonly used synthetic pyrethroid insecticides.[1][2] The degradation of pyrethroids in mammals occurs primarily through hydrolysis of the central ester bond, leading to the formation of 3-PBA, which can then be detected in biological samples such as urine.[3][4] Due to its widespread presence as a biomarker of pyrethroid exposure, the biological and toxicological effects of 3-PBA have been a subject of significant research interest.[4] Studies have indicated that 3-PBA is not an inert metabolite and may exert its own biological effects, including immunotoxicity, neurotoxicity, hepatotoxicity, and potential endocrine disruption.[1][5][6]

Biological Activities and Mechanism of Action

The biological activities of 3-PBA are multifaceted, with research pointing towards several key mechanisms of action, primarily centered on the induction of cellular stress and apoptosis.

2.1. Immunotoxicity and Oxidative Stress

In vitro studies have demonstrated that 3-PBA can induce immunotoxicity and oxidative stress.[1] Treatment of mouse macrophage RAW 264.7 cells with 3-PBA resulted in decreased cell viability and the induction of apoptosis.[1] Furthermore, 3-PBA was shown to inhibit the lipopolysaccharide (LPS)-induced mRNA expression of pro-inflammatory cytokines, including IL-1β, CXCL-1, TNF-α, IL-6, and IFN-β, while promoting the generation of reactive oxygen species (ROS).[1]

2.2. Hepatotoxicity and Apoptosis

The liver is a primary site for the metabolism of xenobiotics, including pesticides. Studies on human hepatoma (HepG2) cells have shown that 3-PBA exhibits significant hepatotoxic effects by inducing apoptosis.[5][7] The mechanism of apoptosis was found to be mediated by the regulation of Caspase-3 and Bcl-2.[5][7]

2.3. Neurotoxicity and Dopaminergic Degeneration

Exposure to pyrethroids has been linked to an increased risk of Parkinson's disease, and research suggests that 3-PBA may play a role in this neurotoxicity.[6] In vivo and in vitro experiments have shown that 3-PBA can induce Parkinson's-like pathologies, including an increase in α-synuclein and its phosphorylated form.[6] The proposed mechanism involves the dysregulation of C/EBP β levels, leading to the anomalous activation of asparagine endopeptidase (AEP), which in turn cleaves α-synuclein, promoting its aggregation.[6]

2.4. Endocrine Disruption

The potential for 3-PBA to act as an endocrine disruptor has been investigated. Some studies using a yeast-based assay reported anti-estrogenic activity.[3] Further investigation using human and rat estrogen receptor α-mediated luciferase reporter assays confirmed that 3-PBA can act as an antagonist to the estrogen receptor.[8]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of 3-PBA.

Table 1: In Vitro Cytotoxicity and Activity of 3-Phenoxybenzoic Acid

| Assay Type | Cell Line | Endpoint | Value | Reference |

| Cytotoxicity | HepG2 (Human Hepatoma) | LC50 (24 hours) | 1041.242 µM | [5][7] |

| Anti-Estrogenic Activity | Yeast-based Assay | IC50 | 6.5 x 10⁻⁵ M | [3] |

Table 2: Biomonitoring Data for 3-Phenoxybenzoic Acid in Human Urine

| Population | Sample Size | Median Concentration (µg/g creatinine) | Reference |

| Children (1999–2016) | Not specified | 0.2 - 4.7 | [4] |

| Pregnant Women (1997–2014) | Not specified | 0.23 - 1.55 | [4] |

| Environmentally Exposed Adults (1999–2017) | Not specified | 0.11 - 3.34 | [4] |

| Occupationally Exposed Adults (2004–2017) | Not specified | 0.43 - 14 | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of 3-PBA.

4.1. Cell Viability Assay (WST-1 Method)

This protocol is based on the methodology used to determine the LC50 of 3-PBA in HepG2 cells.[5][7]

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-PBA (e.g., 1 µM to 10 mM) for a specified duration (e.g., 24 hours). Include a vehicle control group.

-

WST-1 Reagent Addition: Following treatment, add WST-1 reagent to each well and incubate for a period (e.g., 1-4 hours) as per the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The LC50 value can be determined by plotting the viability against the log of the 3-PBA concentration and fitting a dose-response curve.

4.2. Apoptosis Assessment by Flow Cytometry

This protocol is a general representation of the methodology used to assess apoptosis in cells treated with 3-PBA.[5]

-

Cell Treatment: Treat cells (e.g., HepG2) with different concentrations of 3-PBA for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of 3-PBA on apoptosis.

4.3. Caspase-3 Activity Assay

This protocol is based on the methodology described for assessing caspase-3 activity in HL-60 cells treated with 3-PBA.[9]

-

Cell Lysis: After treatment with 3-PBA, collect the cells and lyse them using a specific lysis buffer. This is typically done on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay to ensure equal protein loading.

-

Caspase-3 Activity Measurement: Incubate the cell lysates with a caspase-3 substrate (e.g., a colorimetric or fluorometric substrate) according to the assay kit's instructions.

-

Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.

-

Data Normalization: Normalize the caspase-3 activity to the protein concentration of each sample and express the results as a fold change relative to the control group.

4.4. Estrogen Receptor α-Mediated Luciferase Reporter Assay

This protocol is a representation of the methodology used to assess the anti-estrogenic activity of 3-PBA.[8]

-

Cell Transfection: Co-transfect a suitable cell line (e.g., MCF-7) with a plasmid containing the estrogen receptor α (ERα) and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).

-

Compound Treatment: Treat the transfected cells with 3-PBA in the presence and absence of a known ERα agonist like 17β-estradiol (E2).

-

Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Determine the effect of 3-PBA on the basal luciferase activity and its ability to inhibit E2-induced luciferase activity to assess its agonistic and antagonistic effects, respectively.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the biological activity of 3-PBA.

Conclusion

3-Phenoxybenzoic acid, a major metabolite of pyrethroid insecticides, exhibits a range of biological activities, primarily of a toxicological nature. The available data strongly indicate that 3-PBA can induce apoptosis in various cell types, including macrophages and hepatocytes, through mechanisms involving oxidative stress and the modulation of key apoptotic proteins like Caspase-3 and Bcl-2. Furthermore, emerging evidence suggests a role for 3-PBA in neurodegenerative processes, potentially contributing to the pathology of diseases such as Parkinson's. Its anti-estrogenic properties also warrant further investigation in the context of endocrine disruption. This technical guide provides a summary of the current understanding of 3-PBA's biological activity, offering a foundation for future research and risk assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A systematic review of human biomonitoring studies of 3-phenoxybenzoic acid, a urinary biomarker pyrethroid insecticide exposure, 1997 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyrethroid and their metabolite, 3-phenoxybenzoic acid showed similar (anti)estrogenic activity in human and rat estrogen receptor α-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of 3-Cyclopropoxy-5-methylbenzoic Acid Starting Materials

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 3-Cyclopropoxy-5-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The primary synthetic strategy involves a convergent approach, beginning with the synthesis of a key intermediate, 3-hydroxy-5-methylbenzoic acid, followed by the introduction of the cyclopropoxy moiety via a Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate the synthesis of this target molecule.

Synthetic Strategy Overview

The most logical and widely applicable synthetic route to this compound is a two-stage process. The first stage focuses on the preparation of the core aromatic structure, 3-hydroxy-5-methylbenzoic acid. The second stage involves the O-alkylation of this precursor with a suitable cyclopropylating agent. To ensure the success of the O-alkylation and to avoid side reactions, a protection strategy for the carboxylic acid group is often employed. This involves the esterification of the carboxylic acid prior to the etherification step, followed by a final hydrolysis to yield the desired product.

Stage 1: Synthesis of 3-Hydroxy-5-methylbenzoic Acid

The primary starting material for the synthesis of this compound is 3-hydroxy-5-methylbenzoic acid. This key intermediate can be synthesized from several commercially available precursors. One common method involves the diazotization of 3-amino-5-methylbenzoic acid, followed by hydrolysis of the diazonium salt. Alternatively, it can be prepared from 3-methyl-5-nitrobenzoic acid through reduction of the nitro group to an amine, followed by the same diazotization and hydrolysis sequence.[1]

Experimental Protocol: Synthesis of 3-Hydroxy-5-methylbenzoic Acid from 3-Methyl-5-nitrobenzoic acid

This two-step procedure involves the reduction of the nitro group followed by diazotization and hydrolysis.

Step 1: Reduction of 3-Methyl-5-nitrobenzoic acid to 3-Amino-5-methylbenzoic acid

A mixture of 3-methyl-5-nitrobenzoic acid, a reducing agent such as iron powder or tin(II) chloride, and a suitable solvent like ethanol or acetic acid is heated under reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the reaction mixture is filtered to remove the metal salts, and the solvent is removed under reduced pressure. The resulting crude 3-amino-5-methylbenzoic acid can be purified by recrystallization.

Step 2: Diazotization and Hydrolysis of 3-Amino-5-methylbenzoic acid

3-Amino-5-methylbenzoic acid is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a boiling aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis to 3-hydroxy-5-methylbenzoic acid. The product precipitates upon cooling and can be collected by filtration and purified by recrystallization from water.[1]

Stage 2: Synthesis of this compound

With the key intermediate, 3-hydroxy-5-methylbenzoic acid, in hand, the next step is the introduction of the cyclopropoxy group. This is typically achieved through a Williamson ether synthesis. To prevent the carboxylic acid from interfering with the reaction, it is advisable to first protect it as an ester, for example, a methyl or ethyl ester.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Esterification of 3-Hydroxy-5-methylbenzoic Acid

3-Hydroxy-5-methylbenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added, and the mixture is heated at reflux for several hours.[2] The reaction progress is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield methyl 3-hydroxy-5-methylbenzoate.

Step 2: O-Alkylation of Methyl 3-hydroxy-5-methylbenzoate

This step is a Williamson ether synthesis.[1][3] Methyl 3-hydroxy-5-methylbenzoate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the phenolic hydroxyl group. Cyclopropyl bromide is then added, and the reaction mixture is heated. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is cooled, and water is added. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated. The crude methyl 3-cyclopropoxy-5-methylbenzoate can be purified by column chromatography.

Step 3: Hydrolysis of Methyl 3-cyclopropoxy-5-methylbenzoate

The purified methyl 3-cyclopropoxy-5-methylbenzoate is dissolved in a mixture of methanol and water. An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is heated at reflux.[4] The hydrolysis is monitored by TLC. After the reaction is complete, the methanol is removed under reduced pressure. The aqueous solution is cooled and acidified with a strong acid like hydrochloric acid, which causes the this compound to precipitate. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Quantitative Data from Analogous Syntheses

The following tables summarize quantitative data from syntheses of similar compounds, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Esterification of Hydroxybenzoic Acids

| Starting Material | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| p-Cresotinic acid | Ethanol | H₂SO₄ | 8 | 70 | [5] |

| Benzoic acid | Methanol | H₂SO₄ | 1 | - | [2] |

Table 2: O-Alkylation of Hydroxylated Benzoic Acid Esters (Williamson Ether Synthesis)

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Ethyl 2-hydroxy-5-methylbenzoate | Propyl iodide | - | - | - | - | - | [5] |

| 3,5-Dihydroxymethylbenzoate | Propargyl bromide | K₂CO₃ | DMF | 80 | 48 h | - | [6][7] |

Table 3: Hydrolysis of Benzoic Acid Esters

| Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Propyl 2-propoxy-5-methylbenzoate | KOH | 50% aq. Ethanol | 4 | 79 | [5] |

| Ethyl 2-propoxy-5-methylbenzoate | KOH | 50% aq. Ethanol | 8 | 78 | [5] |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | H₂O/Methanol | 4 | 95 | [4] |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The following diagram illustrates the relationship between the key reactants, intermediates, and the final product.

Caption: Key transformations in the synthesis of this compound.

This guide provides a solid foundation for the successful synthesis of this compound. By following the outlined protocols and considering the quantitative data from analogous reactions, researchers can efficiently produce this valuable compound for their scientific endeavors. The provided diagrams offer a clear visual representation of the synthetic workflow and the relationships between the chemical entities involved.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester | MDPI [mdpi.com]

An In-Depth Technical Guide to 3-Cyclopropoxy-5-methylbenzoic Acid Derivatives and Analogs

Disclaimer: Publicly available research on 3-Cyclopropoxy-5-methylbenzoic acid and its direct derivatives is limited. This guide provides a comprehensive overview based on the synthesis and biological activities of closely related analogs, particularly other alkoxy-substituted benzoic acids, to offer insights into the potential properties and applications of this chemical scaffold for researchers, scientists, and drug development professionals.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to modify the benzene ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of an alkoxy group, such as a cyclopropoxy moiety, can significantly impact a compound's lipophilicity, metabolic stability, and conformational rigidity, which are critical parameters in drug design. This guide will explore the synthesis, potential biological activities, and experimental evaluation of this compound derivatives by examining relevant analogs.

Synthesis of Alkoxy-Substituted Benzoic Acids

A potential synthetic pathway is outlined below.

References

Solubility Profile of 3-Cyclopropoxy-5-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its synthesis, purification, formulation, and application in various research and development settings, including drug discovery. The presence of the cyclopropoxy and methyl groups on the benzoic acid core influences its polarity, crystal lattice energy, and interactions with solvent molecules, thereby determining its solubility profile.

Estimated Solubility of this compound

Due to the lack of specific experimental data for this compound, the following table provides solubility data for benzoic acid, a structurally similar parent compound. The introduction of a cyclopropoxy and a methyl group is expected to increase its lipophilicity, which would likely lead to higher solubility in non-polar organic solvents and lower solubility in polar solvents compared to benzoic acid. For instance, a related compound, 3-methoxy-5-methylbenzoic acid methyl ester, is known to be soluble in ethanol and ether.

Table 1: Experimental Solubility of Benzoic Acid in Common Organic Solvents at Room Temperature. This data for a related compound can provide a baseline for estimating the solubility of this compound.

| Solvent | Molar Solubility (mol/L) |

| Dimethylformamide (DMF) | > 5 |

| Dimethyl Sulfoxide (DMSO) | > 5 |

| Ethanol | High |

| Chloroform | Reasonably High |

| Toluene | Lower |

| Heptane | Low |

| Cyclohexane | Low |

| Pentane | Low |

| Water | 0.027 |

The solubility of carboxylic acids is also influenced by temperature, generally increasing with a rise in temperature.[3]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a crystalline organic compound like this compound is the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent.[4]

-

Ensure there is enough solid to maintain a saturated solution with undissolved solute present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] The time required for equilibration should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.[4]

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Quantitatively dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent, expressed in units such as g/L or mol/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

References

Unraveling the Biological Role of 3-Cyclopropoxy-5-methylbenzoic Acid: A Guide to Putative Mechanisms and Discovery Workflows

For Immediate Release

Shanghai, China – November 7, 2025 – An in-depth review of publicly available scientific literature and patent databases reveals a notable absence of specific information regarding the mechanism of action for 3-Cyclopropoxy-5-methylbenzoic acid. This suggests that the compound may be a novel chemical entity with limited published research into its biological activities. While a detailed technical guide on its core mechanism is not currently possible, this whitepaper will provide a framework for understanding potential mechanisms based on the activities of structurally related benzoic acid derivatives and outline a comprehensive strategy for its pharmacological characterization.

General Biological Activities of Substituted Benzoic Acid Derivatives

The benzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Research into analogous compounds provides a foundation for hypothesizing potential mechanisms for this compound. For instance, various substituted benzamides have been shown to act as antitubulin agents, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. Other benzoic acid derivatives are known to function as mood stabilizers through mechanisms potentially involving inositol depletion. Furthermore, the broader class of phenolic acids, which includes benzoic acid derivatives, has been associated with a range of bioactivities, including antimicrobial, anti-inflammatory, and antioxidant effects.

A Roadmap for Mechanism of Action Elucidation

For a novel compound such as this compound, a systematic approach is required to identify its molecular target and delineate its mechanism of action. The following experimental workflow provides a robust strategy for researchers and drug development professionals.

Figure 1. A generalized experimental workflow for determining the mechanism of action of a novel chemical entity.

Hypothetical Signaling Pathway Investigation

Should initial screening reveal, for example, anti-proliferative activity, a subsequent line of investigation would be to explore common signaling pathways implicated in cancer. A logical starting point would be to assess the compound's effect on key cell cycle regulators and pro-apoptotic pathways.

Figure 2. A conceptual diagram illustrating a potential signaling pathway that could be investigated for an anti-proliferative compound.

Data Presentation and Experimental Protocols

As no quantitative data for the biological activity of this compound is publicly available, a data table cannot be constructed at this time. Similarly, detailed experimental protocols are contingent on the specific biological activity observed. However, a general protocol for an initial cell viability screen is provided below as a starting point for investigation.

General Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., a panel of cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the established activities of related benzoic acid derivatives provide a valuable starting point for future research. The workflows and protocols outlined in this guide offer a comprehensive framework for the systematic investigation of this and other novel chemical entities. Further research is warranted to uncover the pharmacological profile of this compound and determine its potential therapeutic applications.

A Hypothetical Framework for the Preliminary In Vitro Evaluation of 3-Cyclopropoxy-5-methylbenzoic Acid

Disclaimer: As of the current date, a thorough review of published scientific literature reveals no specific preliminary in vitro studies for 3-Cyclopropoxy-5-methylbenzoic acid. Therefore, this document serves as a comprehensive, hypothetical guide for researchers, scientists, and drug development professionals outlining a typical workflow and experimental design for the initial in vitro characterization of a novel chemical entity with this structure. The experimental protocols, data, and potential mechanisms of action presented herein are illustrative and based on established methodologies in early-stage drug discovery.

Introduction

This compound is a novel small molecule with potential therapeutic applications. The preliminary in vitro assessment of such a compound is a critical step in the drug discovery pipeline. This phase aims to evaluate its fundamental pharmacological properties, including metabolic stability, potential toxicity, and interaction with biological targets. This guide details a hypothetical series of in vitro studies to build a foundational dataset for this compound, encompassing metabolic stability, cytotoxicity, and receptor binding profiles.

Experimental Workflow

The initial in vitro evaluation of a novel compound like this compound typically follows a structured workflow. This process begins with assessing the compound's stability in a metabolic system, followed by evaluating its toxicity to cells, and finally, screening for its activity at relevant biological targets.

Metabolic Stability Assay

The assessment of metabolic stability is crucial for predicting a compound's in vivo half-life and clearance. A common method is the liver microsomal stability assay, which evaluates the compound's susceptibility to metabolism by cytochrome P450 enzymes.[1][2]

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Test Compound Stock: A 10 mM stock solution of this compound in DMSO.

-

Microsomes: Pooled human liver microsomes (HLM) are thawed on ice and diluted in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.[2][3]

-

NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer is prepared.[3]

-

-

Incubation:

-

The test compound is added to the microsomal suspension to a final concentration of 1 µM.

-

The mixture is pre-warmed to 37°C for 10 minutes.

-

The metabolic reaction is initiated by adding the NADPH regenerating system.[3]

-

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]

-

The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

The terminated samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[4]

-

-

Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

-

The natural logarithm of the percent remaining is plotted against time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

Hypothetical Data Presentation

| Parameter | Value |

| In Vitro Half-life (t½, min) | 45 |

| Intrinsic Clearance (CLint, µL/min/mg) | 15.4 |

| Percent Remaining at 60 min | 39% |

Cytotoxicity Assay

Cytotoxicity assays are performed to determine the concentration at which a compound exhibits toxicity to cells, a critical parameter for assessing its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[5][6]

Experimental Protocol: MTT Assay

-

Cell Culture:

-

A human cell line (e.g., HEK293 or HepG2) is cultured in appropriate media and conditions.

-

Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[7]

-

-

Compound Treatment:

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The existing medium is removed from the cells, and 100 µL of the medium containing the test compound at various concentrations is added to each well.

-

The plate is incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[8]

-

The plate is gently agitated to ensure complete solubilization.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are converted to a percentage of viability relative to the vehicle-treated control cells.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Hypothetical Data Presentation

| Cell Line | IC50 (µM) |

| HEK293 | > 100 |

| HepG2 | 85 |

Receptor Binding Assay

To identify the biological targets of this compound, a receptor binding assay can be performed. A competitive radioligand binding assay is a common method to determine the affinity of a compound for a specific receptor.[9][10] This hypothetical example will consider a generic G-protein coupled receptor (GPCR).

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. The protein concentration is determined using a standard assay (e.g., BCA assay).[11]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate.

-

Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).[9]

-

Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.[12]

-

-

Incubation and Filtration:

-

The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, which separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[11]

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

The IC50 value is determined from the resulting competition curve.

-

The inhibitory constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Presentation

| Receptor Target | Radioligand | Ki (nM) |

| GPCR Target X | [³H]-Ligand Y | 75 |

Hypothetical Signaling Pathway

Based on the structural motifs of benzoic acid derivatives, a potential mechanism of action could be the modulation of an inflammatory signaling pathway. For instance, the compound might inhibit a key enzyme or receptor upstream of the NF-κB signaling cascade, a central mediator of inflammation.[13][14]

This diagram illustrates a potential mechanism where this compound inhibits the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

This technical guide has presented a hypothetical but methodologically sound framework for the preliminary in vitro evaluation of this compound. The outlined assays for metabolic stability, cytotoxicity, and receptor binding, along with a potential mechanism of action, constitute a foundational package of studies for any novel chemical entity. The data generated from such a workflow would be instrumental in making informed decisions regarding the progression of this compound in the drug discovery and development process.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. mercell.com [mercell.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. revvity.com [revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. longdom.org [longdom.org]

Methodological & Application

Synthesis Protocol for 3-Cyclopropoxy-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the preparation of 3-hydroxy-5-methylbenzoic acid, followed by its cyclopropylation.

I. Synthesis Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-hydroxy-5-methylbenzoic acid, from 3-methyl-5-nitrobenzoic acid. The subsequent step is a Williamson ether synthesis to introduce the cyclopropoxy group onto the phenolic hydroxyl of 3-hydroxy-5-methylbenzoic acid.

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-hydroxy-5-methylbenzoic acid

This protocol is adapted from established chemical literature.[1]

Materials:

-

3-Methyl-5-nitrobenzoic acid

-

Ammonia solution

-

Ferrous sulfate

-

Nitrous acid (prepared in situ from sodium nitrite and a strong acid)

-

Hydrochloric acid

-

Water

-

Magnesium oxide (alternative procedure)

Procedure:

A multi-step reaction involving the reduction of the nitro group followed by diazotization and hydrolysis is a common route.[1]

-

Reduction of Nitro Group: In a suitable reaction vessel, dissolve 3-Methyl-5-nitrobenzoic acid in an appropriate solvent. Add a reducing agent, such as ferrous sulfate in an ammonia solution, and stir the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Diazotization and Hydrolysis: After the reduction is complete, the resulting amino compound is diazotized using nitrous acid at a low temperature (typically 0-5 °C). The diazonium salt is then hydrolyzed by warming the reaction mixture to yield 3-hydroxy-5-methylbenzoic acid.

-

Work-up and Purification: The reaction mixture is acidified with hydrochloric acid to precipitate the product. The precipitate is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from water to afford 3-hydroxy-5-methylbenzoic acid as a light brown solid.[1]

Alternative Procedure:

An alternative synthesis involves the reaction of an oxo compound with magnesium oxide in water.[1]

-

Add the starting oxo compound (57 g, 0.21 mol) and magnesium oxide (38.1 g, 0.945 mol) to water (450 mL).[1]

-

Stir and heat the mixture for 30 minutes. The color of the reaction mixture will change from dark reddish-orange to light brown.[1]

-

Filter the hot mixture to remove excess magnesium oxalate and magnesium oxide. Wash the residue with warm water.[1]

-

Combine the filtrates and concentrate under vacuum to a volume of about 30 mL.[1]

-

Slowly add the concentrate to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (50 mL) to precipitate the product.[1]

-

Filter the precipitate, wash with cold water, and dry. Recrystallize from water to obtain pure 3-hydroxy-5-methylbenzoic acid.[1]

| Parameter | Value | Reference |

| Yield | 42% | [1] |

| Melting Point | 202-203 °C | [1] |

| ¹H NMR (D₂O) | δ: 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H) | [1] |

| ¹³C NMR (D₂O) | δ: 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26 | [1] |

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on general procedures for Williamson ether synthesis of phenolic compounds.

Materials:

-

3-hydroxy-5-methylbenzoic acid

-

Cyclopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hydrochloric acid (1 M)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (1 equivalent), potassium carbonate (2-3 equivalents), and a suitable solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Reagent: To the stirred suspension, add cyclopropyl bromide (1.5-2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and maintain for several hours (typically 4-12 hours). Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

| Parameter | Expected Value |

| Physical State | Solid |

| Yield | 60-80% (estimated) |

| Purity | >95% (after purification) |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Note: The yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

III. Characterization Data for this compound

The following are predicted and literature-based characterization data. Actual experimental data should be acquired for verification.

| Analysis | Expected Data |

| ¹H NMR | Expected signals for the cyclopropyl group (multiplets in the range of 0.6-1.0 ppm and a multiplet for the methine proton around 3.6-3.8 ppm), aromatic protons, the methyl group singlet (around 2.3 ppm), and the carboxylic acid proton (a broad singlet above 10 ppm). |

| ¹³C NMR | Expected signals for the cyclopropyl carbons, aromatic carbons, the methyl carbon, and the carboxylic carbon. |

| Mass Spec (MS) | Calculated m/z for C₁₁H₁₂O₃. |

| Melting Point | Not readily available in the searched literature; to be determined experimentally. |

IV. Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Cyclopropyl bromide is a volatile and flammable liquid. Avoid inhalation and contact with skin.

-

Dimethylformamide (DMF) is a skin and respiratory irritant.

-

Potassium carbonate is an irritant.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 3-Cyclopropoxy-5-methylbenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropoxy-5-methylbenzoic acid is a synthetic organic compound with potential applications in medicinal chemistry as a building block for the development of novel therapeutic agents. The unique combination of a cyclopropoxy group and a substituted benzoic acid moiety offers a scaffold that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. The cyclopropyl group, a non-classical bioisostere of larger alkyl groups, can enhance metabolic stability, improve potency, and influence conformation, thereby addressing potential roadblocks in drug discovery.[1] Benzoic acid derivatives are prevalent in a wide range of pharmaceuticals, underscoring the versatility of this chemical class in drug design.[2]

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural similarity to known modulators of metabolic enzymes suggests a potential role in this area. Notably, derivatives of 3-alkoxy-benzoic acids have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose homeostasis.[3] This document provides detailed protocols for the synthesis of this compound and its potential application as a scaffold for glucokinase activators, a promising therapeutic strategy for type 2 diabetes.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa |

| This compound | C₁₁H₁₂O₃ | 192.21 | 2.5 | ~4.3 |

| 3-Hydroxy-5-methylbenzoic acid | C₈H₈O₃ | 152.15 | 1.6 | 4.08 |

| 3-Isopropoxy-5-phenoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide | C₂₃H₂₂N₂O₄S | 438.50 | 4.8 | - |

Table 2: Hypothetical Biological Activity of this compound Derivatives as Glucokinase Activators

| Compound ID | R Group | GK Activation (EC₅₀, µM) | Max Activation (%) |

| Hypothetical-1 | -H (this compound) | > 50 | < 10 |

| Hypothetical-2 | -NH-(4-methyl-1,3-thiazol-2-yl) | 5.2 | 85 |

| Hypothetical-3 | -NH-(5-chloro-1,3-thiazol-2-yl) | 2.8 | 92 |

| Hypothetical-4 | -NH-(pyrazin-2-yl) | 8.1 | 78 |

Note: The data in Table 2 is hypothetical and for illustrative purposes, based on the potential application of the scaffold as a glucokinase activator.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar alkoxybenzoic acids.[4]

Step 1: Synthesis of Methyl 3-hydroxy-5-methylbenzoate

-

To a solution of 3-hydroxy-5-methylbenzoic acid (10.0 g, 65.7 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise.

-

Reflux the mixture for 8 hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxy-5-methylbenzoate as a solid.

Step 2: Synthesis of Methyl 3-cyclopropoxy-5-methylbenzoate

-

To a solution of methyl 3-hydroxy-5-methylbenzoate (8.0 g, 48.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add potassium carbonate (13.3 g, 96.2 mmol) and cyclopropyl bromide (6.9 g, 57.7 mmol).

-

Heat the mixture to 80°C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 3-cyclopropoxy-5-methylbenzoate.

Step 3: Synthesis of this compound

-

To a solution of methyl 3-cyclopropoxy-5-methylbenzoate (5.0 g, 24.2 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (25 mL), add lithium hydroxide monohydrate (2.0 g, 48.4 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Amide Coupling to Synthesize Derivatives

-

To a solution of this compound (1.0 g, 5.2 mmol) in anhydrous dichloromethane (DCM, 20 mL), add oxalyl chloride (0.57 mL, 6.8 mmol) followed by a catalytic amount of DMF (1 drop).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM (20 mL) and add it dropwise to a solution of the desired amine (e.g., 2-amino-4-methylthiazole, 5.7 mmol) and triethylamine (1.1 mL, 7.8 mmol) in DCM (20 mL) at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Protocol 3: In Vitro Glucokinase Activation Assay

This protocol is based on established methods for measuring glucokinase activity.[3]

-

Reagents and Materials:

-

Recombinant human glucokinase

-

ATP, Glucose, NADP+, G6PDH (Glucose-6-phosphate dehydrogenase)

-

Assay buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, 5 mM glucose, 1 mM ATP, 0.9 mM NADP+, and 1.2 U/mL G6PDH.

-

Add the test compound at various concentrations (typically from 0.01 µM to 100 µM) to the wells of a 96-well plate. Include a DMSO control.

-

Initiate the reaction by adding recombinant human glucokinase to each well.

-

Monitor the increase in NADPH fluorescence (excitation at 340 nm, emission at 460 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

-

Data Analysis:

-

Determine the EC₅₀ (half-maximal effective concentration) and maximum activation values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Cyclopropyl-5-methylbenzoic Acid [benchchem.com]

- 3. Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Cyclopropoxy-5-methylbenzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of 3-Cyclopropoxy-5-methylbenzoic acid, a compound of interest in medicinal chemistry and drug development. The following sections present the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), detailed experimental protocols for acquiring this data, and visualizations to aid in understanding the analytical workflow and molecular fragmentation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally analogous compounds, including m-toluic acid, 3-methoxybenzoic acid, and cyclopropoxybenzene. These tables provide expected values to guide researchers in their analytical assessments.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~12-13 | Broad Singlet | 1H |

| Ar-H | ~7.5 | Singlet | 1H |

| Ar-H | ~7.2 | Singlet | 1H |

| Ar-H | ~7.0 | Singlet | 1H |

| O-CH (cyclopropyl) | ~3.8 | Multiplet | 1H |

| CH₃ | ~2.4 | Singlet | 3H |

| CH₂ (cyclopropyl) | ~0.8 | Multiplet | 4H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C-O (aromatic) | ~158 |

| C-CH₃ (aromatic) | ~140 |

| C-COOH (aromatic) | ~132 |

| CH (aromatic) | ~125 |

| CH (aromatic) | ~122 |

| CH (aromatic) | ~118 |

| O-CH (cyclopropyl) | ~60 |

| CH₃ | ~21 |

| CH₂ (cyclopropyl) | ~7 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium to Strong |

| C-O (Aryl Ether) | 1250-1200 | Strong |

| C-O (Carboxylic Acid) | 1320-1210 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 175 | [M - OH]⁺ |

| 147 | [M - COOH]⁺ |

| 119 | [M - COOH - C₂H₄]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.

-

Process the FID with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Solid Sample FT-IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

-

-

Ionization:

-

Mass Analysis:

-

Accelerate the resulting positive ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and their abundance is recorded.

-

The mass spectrum is generated as a plot of relative ion abundance versus m/z.

-

The molecular ion peak ([M]⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

-

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the predicted fragmentation of this compound in mass spectrometry.

References

Application Notes and Protocols for Assessing the Biological Activity of 3-Cyclopropoxy-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial biological characterization of 3-Cyclopropoxy-5-methylbenzoic acid. Given the lack of specific biological data for this compound, the following protocols are based on the known activities of structurally related benzoic acid derivatives, which have demonstrated a range of effects including anti-inflammatory, antimicrobial, and modulation of key cellular signaling pathways.[1][2][3] This document outlines a tiered approach, beginning with fundamental cytotoxicity assessment, followed by an investigation into potential anti-inflammatory effects through enzyme inhibition, and finally, a screen for G-protein coupled receptor (GPCR) modulation.

Preliminary Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This ensures that subsequent activity assays are conducted at non-toxic concentrations. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[4]

Experimental Workflow: Cytotoxicity Assessment

References

Scale-Up Synthesis of 3-Cyclopropoxy-5-methylbenzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3-Cyclopropoxy-5-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The described synthetic route is a four-step process commencing with the formation of 3-hydroxy-5-methylbenzoic acid, followed by esterification, Williamson ether synthesis for the introduction of the cyclopropoxy group, and concluding with ester hydrolysis. This guide offers comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and visual workflows to ensure clarity and reproducibility for researchers undertaking the scale-up production of this compound.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to the favorable physicochemical and metabolic properties conferred by the cyclopropoxy moiety. The development of a robust and scalable synthetic process is crucial for advancing research and enabling the production of sufficient quantities for preclinical and clinical studies. The following protocols have been compiled and adapted from established chemical literature to provide a clear and efficient pathway for the synthesis of this target molecule.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a four-step sequence as illustrated below.

Caption: Overall synthetic route for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Hydroxy-5-methylbenzoic acid

This initial step involves the conversion of a precursor to the key intermediate, 3-hydroxy-5-methylbenzoic acid. One reported method involves a two-step sequence from 3-Methyl-5-nitrobenzoic acid involving reduction and diazotization. Another documented procedure starts from an oxo-compound (CAS 100118-65-8) and provides a 42% yield. For the purpose of a complete protocol, an adapted procedure from the latter is presented.

Protocol:

-

To a stirred solution of the starting oxo compound (57 g, 0.21 mol) in water (450 mL), add magnesium oxide (38.1 g, 0.945 mol).

-

The reaction mixture will initially turn a dark reddish-orange and then gradually become a light brown color over approximately 15 minutes.

-

Heat the mixture with continuous stirring for 30 minutes.

-

Filter the hot mixture to remove excess magnesium oxalate and magnesium oxide.

-

Wash the residue with warm water and combine the filtrates.

-

Concentrate the filtrate by distillation under reduced pressure to a volume of about 30 mL.

-

Slowly add the concentrate to a 1:1 (v/v) mixture of concentrated hydrochloric acid and water (50 mL) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from water to obtain 3-hydroxy-5-methylbenzoic acid as a light brown solid.[1]

| Parameter | Value | Reference |

| Starting Material | Oxo compound (CAS: 100118-65-8) | [1] |

| Yield | 42% | [1] |

| Purity | Recrystallized solid | [1] |

| Melting Point | 202-203 °C | [1] |

Step 2: Esterification to Methyl 3-hydroxy-5-methylbenzoate

To prevent side reactions at the carboxylic acid group during the subsequent etherification, it is protected via esterification.

Protocol:

-

In a round-bottom flask, suspend 3-hydroxy-5-methylbenzoic acid (e.g., 15.2 g, 0.1 mol) in methanol (e.g., 100 mL).

-

Carefully add concentrated sulfuric acid (e.g., 2 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxy-5-methylbenzoate.

-

Purify the product by column chromatography or distillation if necessary.

| Parameter | Value (Estimated) | Reference (Analogous) |

| Starting Material | 3-Hydroxy-5-methylbenzoic acid | N/A |

| Yield | ~70% | N/A |

| Purity | Chromatographically pure | N/A |

Step 3: Cyclopropylation to Methyl 3-cyclopropoxy-5-methylbenzoate

This key step introduces the cyclopropyl group via a Williamson ether synthesis. The following protocol is adapted from a similar propylation reaction.

Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-hydroxy-5-methylbenzoate (e.g., 16.6 g, 0.1 mol) in a suitable anhydrous solvent (e.g., DMF or acetone, 200 mL).

-

Add a suitable base, such as anhydrous potassium carbonate (e.g., 27.6 g, 0.2 mol) or sodium hydride (handle with extreme care).

-

Add the cyclopropylating agent, such as cyclopropyl bromide (e.g., 18.1 g, 0.15 mol) or cyclopropyl tosylate.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain methyl 3-cyclopropoxy-5-methylbenzoate.

| Parameter | Value (Estimated) | Reference (Analogous) |

| Starting Material | Methyl 3-hydroxy-5-methylbenzoate | N/A |

| Yield | ~75-80% | N/A |

| Purity | Chromatographically pure | N/A |

Step 4: Hydrolysis to this compound

The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.

Protocol:

-

Dissolve methyl 3-cyclopropoxy-5-methylbenzoate (e.g., 20.6 g, 0.1 mol) in a mixture of methanol or ethanol and a 10% aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling, remove the alcohol by distillation under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.

-

Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization if necessary.

| Parameter | Value (Estimated) | Reference (Analogous) |

| Starting Material | Methyl 3-cyclopropoxy-5-methylbenzoate | N/A |

| Yield | ~78% | [2] |